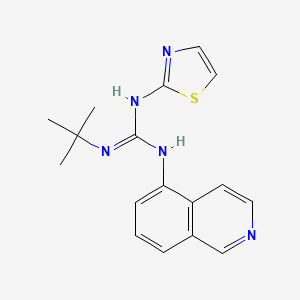
Guanidine, N-(1,1-dimethylethyl)-N'-5-isoquinolinyl-N''-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- is a complex organic compound known for its unique structure and diverse applications. This compound features a guanidine core substituted with isoquinolinyl and thiazolyl groups, making it a valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’‘-2-thiazolyl- typically involves multi-step organic reactions. One common method includes the reaction of N,N’-di-Boc-guanidine with isoquinoline and thiazole derivatives under controlled conditions. The reaction is often carried out in solvents like dichloromethane or chloroform, with triethylamine as a base and triflic anhydride as an activating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is usually achieved through techniques like flash column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the isoquinolinyl and thiazolyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context and target molecules.
類似化合物との比較
Similar Compounds
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-diphenyl-: Similar structure but with phenyl groups instead of isoquinolinyl and thiazolyl groups.
Guanidine, N’‘-(1,1-dimethylethyl)-N,N,N’,N’-tetrakis(1-methylethyl)-: Contains multiple isopropyl groups, differing in steric and electronic properties.
Uniqueness
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isoquinolinyl and thiazolyl groups makes it particularly versatile in various applications, setting it apart from other guanidine derivatives.
特性
CAS番号 |
72041-87-3 |
|---|---|
分子式 |
C17H19N5S |
分子量 |
325.4 g/mol |
IUPAC名 |
2-tert-butyl-1-isoquinolin-5-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-9-10-23-16)20-14-6-4-5-12-11-18-8-7-13(12)14/h4-11H,1-3H3,(H2,19,20,21,22) |
InChIキー |
SCGZAUANSFOUHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=CC=CC2=C1C=CN=C2)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


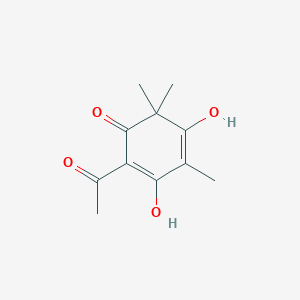

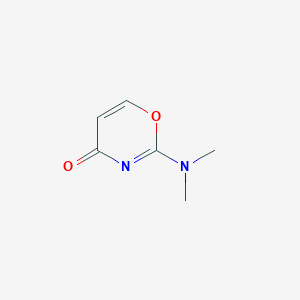
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
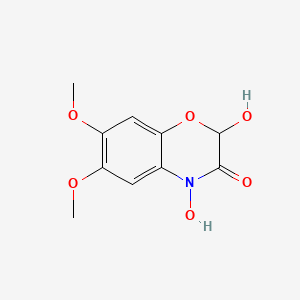
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)




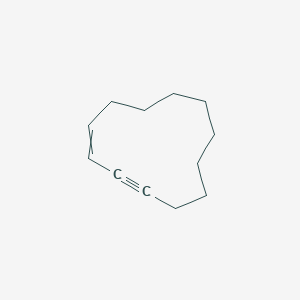
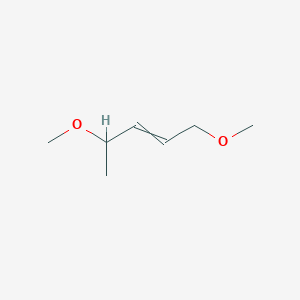

![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
